Product packaging for 3-Penten-2-OL(Cat. No.:CAS No. 1569-50-2)

3-Penten-2-OL

Cat. No.: B074221
CAS No.: 1569-50-2
M. Wt: 86.13 g/mol
InChI Key: GJYMQFMQRRNLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Penten-2-OL is a valuable unsaturated secondary alcohol that serves as a versatile building block and intermediate in synthetic organic chemistry. Its structure, featuring a hydroxyl group adjacent to a pentene chain, makes it a useful substrate for studying oxidation reactions, isomerization processes, and serving as a precursor for more complex molecules. Researchers utilize this compound in the synthesis of flavor and fragrance compounds, as its derivatives can contribute to green, fatty, and earthy olfactory notes. Furthermore, its reactive double bond allows for further functionalization through epoxidation, hydroboration, or Diels-Alder reactions, making it a key chiral synthon in constructing natural products and pharmaceuticals. The compound is also of interest in catalysis research, particularly in asymmetric hydrogenation and transfer hydrogenation studies, where it acts as a model substrate for developing new chiral catalysts. Its properties are relevant in polymer science as a potential monomer or co-monomer. This reagent is provided to support innovative chemical exploration and method development in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B074221 3-Penten-2-OL CAS No. 1569-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYMQFMQRRNLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862696
Record name 3-Penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Penten-2-ol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10822
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

6.01 [mmHg]
Record name 3-Penten-2-ol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10822
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1569-50-2
Record name (±)-3-Penten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Penten-2-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-3-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Stereoisomerism and Stereochemical Aspects of 3 Penten 2 Ol

Analysis of Configurational Isomers: (E)/(Z) and (R)/(S) Stereoisomers

The stereoisomerism in 3-penten-2-ol is twofold, involving both geometric and optical isomerism.

(E)/(Z) Isomerism: The carbon-carbon double bond between carbon-3 and carbon-4 is a stereogenic unit. uky.edu Because rotation around this double bond is restricted, the substituents on either side can be arranged in two different ways. masterorganicchemistry.com This leads to geometric isomers, designated as (E) and (Z). The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the (E) isomer (from the German entgegen, meaning opposite) has the higher-priority groups on opposite sides of the double bond, while the (Z) isomer (from the German zusammen, meaning together) has them on the same side. These are also commonly referred to as trans and cis isomers, respectively. doubtnut.com

(R)/(S) Isomerism: The carbon atom at the second position (C2) is a tetrahedral stereocenter, commonly known as a chiral center. doubtnut.com It is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a propenyl group (-CH=CHCH₃). This chirality means the molecule is non-superimposable on its mirror image. The specific configuration at this chiral center is described as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left), also assigned using the CIP priority rules.

The combination of these two stereogenic units means that four distinct stereoisomers of this compound exist:

(2R, 3E)-3-Penten-2-ol

(2S, 3E)-3-Penten-2-ol

(2R, 3Z)-3-Penten-2-ol

(2S, 3Z)-3-Penten-2-ol

Diastereomeric and Enantiomeric Relationships within this compound System

The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers. Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com

Enantiomeric Pairs: In the this compound system, the enantiomeric pairs are those with opposite configurations at the chiral center but the same configuration at the double bond.

(2R, 3E)-3-Penten-2-ol and (2S, 3E)-3-Penten-2-ol constitute one enantiomeric pair.

(2R, 3Z)-3-Penten-2-ol and (2S, 3Z)-3-Penten-2-ol form the second enantiomeric pair.

Diastereomeric Pairs: Diastereomers have different spatial arrangements but are not mirror images. This relationship exists between an isomer from the (E) series and an isomer from the (Z) series, or between isomers with the same double bond geometry but different chirality at C2.

For example, (2R, 3E)-3-Penten-2-ol is a diastereomer of both (2R, 3Z)-3-Penten-2-ol and (2S, 3Z)-3-Penten-2-ol.

The relationships can be summarized in the following interactive table.

Isomer 1Isomer 2Relationship
(2R, 3E)-3-Penten-2-ol(2S, 3E)-3-Penten-2-olEnantiomers
(2R, 3Z)-3-Penten-2-ol(2S, 3Z)-3-Penten-2-olEnantiomers
(2R, 3E)-3-Penten-2-ol(2R, 3Z)-3-Penten-2-olDiastereomers
(2R, 3E)-3-Penten-2-ol(2S, 3Z)-3-Penten-2-olDiastereomers
(2S, 3E)-3-Penten-2-ol(2S, 3Z)-3-Penten-2-olDiastereomers
(2S, 3E)-3-Penten-2-ol(2R, 3Z)-3-Penten-2-olDiastereomers

Principles and Challenges in Stereoisomer Resolution

The separation of stereoisomers, known as resolution, presents distinct challenges based on whether one is separating diastereomers or enantiomers.

Principles of Resolution:

Diastereomer Separation: Diastereomers, such as the (E) and (Z) isomers of this compound, have different physical properties like boiling points, melting points, and solubility. masterorganicchemistry.com This allows for their separation using standard laboratory techniques such as fractional distillation, gas chromatography, or column chromatography. For separating alkene isomers, silica (B1680970) gel chromatography impregnated with silver ions is a known technique, as the silver ions interact differently with the pi bonds of the (E) and (Z) forms. researchgate.netgoogle.com

Enantiomer Separation (Chiral Resolution): Enantiomers have identical physical properties in an achiral environment, making their separation more complex. A common strategy is kinetic resolution . This involves reacting the racemic mixture with a chiral catalyst or enzyme that reacts at a different rate with each enantiomer. For instance, whole lyophilised cells of Rhodococcus ruber have been used for the oxidative kinetic resolution of similar secondary alcohols, a process that can show high enantioselectivity. lookchem.com Another classic method involves reacting the racemic alcohol with a single enantiomer of a chiral acid to form a mixture of diastereomeric esters, which can then be separated by physical means before hydrolyzing the esters to recover the individual enantiomers of the alcohol.

Challenges: The primary challenge in stereoisomer resolution is the often subtle difference in properties between the isomers. Enantiomeric resolution is particularly difficult because it requires the introduction of another chiral entity to differentiate between the mirror-image structures. The process can be costly and may not always result in a complete separation, yielding enantiomerically enriched products rather than pure enantiomers. Furthermore, developing a method that can efficiently separate all four stereoisomers of this compound would require a multi-step process targeting both the diastereomeric and enantiomeric relationships.

Chirality and Stereogenic Units in this compound

The molecular structure of this compound contains two distinct stereogenic units that are the source of its stereoisomerism. uky.edu

Tetrahedral Stereocenter: The carbon atom at position 2 (C2) is a classic tetrahedral stereocenter. It is sp³-hybridized and is bonded to four non-identical substituents: -H, -OH, -CH₃, and -CH=CHCH₃. The presence of this single chiral center is sufficient to make the entire molecule chiral, meaning it lacks an internal plane of symmetry and is non-superimposable on its mirror image. doubtnut.com

Alkene Stereogenic Unit: The carbon-carbon double bond (C3=C4) acts as a second stereogenic unit. For a double bond to be stereogenic, each carbon of the double bond must be attached to two different groups. In this compound, C3 is attached to -H and the -CH(OH)CH₃ group, while C4 is attached to -H and a -CH₃ group. This allows for the existence of (E) and (Z) geometric isomers. uky.edu

The presence of these two units, one generating optical isomers and the other geometric isomers, culminates in the existence of four possible stereoisomers, which are pairs of enantiomers and diastereomers as detailed previously.

Synthetic Methodologies for 3 Penten 2 Ol and Its Analogues

Established and Evolving Synthetic Routes

Several foundational methods have been established for the synthesis of 3-penten-2-ol, each employing different precursors and reaction mechanisms.

A common and effective method for preparing this compound involves the 1,2-addition of a methyl Grignard reagent to crotonaldehyde (B89634). orgsyn.orgchemicalbook.com This organometallic reaction adds a methyl group to the carbonyl carbon of the aldehyde, which, after an acidic workup, yields the secondary allylic alcohol. libretexts.orgkhanacademy.orgmasterorganicchemistry.com

The reaction is typically performed in an ethereal solvent, such as dry ether. Methylmagnesium bromide or methylmagnesium iodide are common Grignard reagents for this transformation. orgsyn.org A detailed procedure published in Organic Syntheses describes the reaction of methylmagnesium chloride (generated in situ from methyl chloride and magnesium) with freshly distilled crotonaldehyde. orgsyn.org The Grignard addition product is subsequently hydrolyzed using a saturated ammonium (B1175870) chloride solution to neutralize the reaction mixture and yield the final product. orgsyn.org This method is known for its high efficiency, with reported yields in the range of 81-86%. orgsyn.org

ParameterDetails
Reactants Crotonaldehyde, Methyl Grignard Reagent (e.g., CH₃MgCl, CH₃MgBr)
Solvent Dry Ether
Workup Saturated Ammonium Chloride Solution
Reported Yield 81–86%

Data sourced from Organic Syntheses. orgsyn.org

The synthesis of this compound can also be accomplished through the dehydration of pentanediols, particularly 2,4-pentanediol (B147393). orgsyn.org This process involves the elimination of a water molecule from the diol to form a carbon-carbon double bond. The reaction is typically catalyzed by an acid or a solid catalyst at elevated temperatures. rsc.org

Recent research has focused on using heterogeneous catalysts to improve selectivity. For instance, ceria-based catalysts (CeO₂) have demonstrated high efficiency in the dehydration of 2,4-pentanediol. researchgate.net A notable feature of this method is its stereocatalytic effect, yielding trans-3-penten-2-ol with high selectivity. researchgate.net Studies suggest that the geometry of active sites on the ceria catalyst, specifically oxygen vacancies, plays a crucial role in favoring the formation of the trans isomer. researchgate.net While this compound is identified as a primary product in the dehydration over Brønsted acid sites, it can be a reactive intermediate that undergoes further conversion to other products like pentadienes or 2-pentanone. rsc.org

CatalystTemperature (°C)SubstrateKey Finding
Ceria (CeO₂)3252,4-PentanediolHigh selectivity for trans-3-penten-2-ol
Brønsted Acid Sites~227 (500 K)2,4-PentanediolThis compound is a primary but reactive intermediate

Data sourced from research on catalytic dehydration. rsc.orgresearchgate.net

A hydrolytic pathway provides another route to this compound. This method involves the hydrolysis of a halogenated precursor, such as 2-chloropentene-3. orgsyn.org In this nucleophilic substitution reaction, the chlorine atom is displaced by a hydroxyl group from water or a hydroxide (B78521) source. This approach is one of the historically recognized methods for the preparation of this alcohol. orgsyn.org

Stereoselective and Enantioselective Synthesis of this compound

Controlling the stereochemistry of this compound is crucial for applications where specific isomers are required. Modern synthetic chemistry offers advanced catalytic methods to achieve high levels of stereoselectivity and enantioselectivity.

Asymmetric catalysis enables the synthesis of chiral molecules with a preference for one enantiomer over the other. acs.orgmdpi.com For a chiral allylic alcohol like this compound, these strategies are essential for producing enantiomerically pure forms.

A powerful and widely used strategy for the enantioselective synthesis of secondary alcohols is the asymmetric reduction of their corresponding ketones. For this compound, the precursor ketone is 3-penten-2-one (B1195949). The metal-catalyzed asymmetric transfer hydrogenation (ATH) of α,β-unsaturated ketones is a well-established method for producing chiral allylic alcohols.

Ruthenium (Ru) complexes bearing chiral ligands are particularly effective catalysts for this transformation. nih.govscispace.commdpi.com In a typical ATH process, a hydrogen donor, such as 2-propanol or formic acid, is used in the presence of a chiral Ru(II) catalyst. mdpi.comuoa.gr The catalyst facilitates the transfer of hydrogen to the carbonyl group of the ketone with high enantioselectivity, governed by the chirality of the ligand coordinated to the metal center. mdpi.com This methodology has been successfully applied to a wide range of ketones, and its application to 3-penten-2-one represents a viable and efficient route to enantiomerically enriched (R)- or (S)-3-penten-2-ol. nih.govorgsyn.org

StrategyCatalyst TypeSubstrateProductKey Feature
Asymmetric Transfer Hydrogenation (ATH)Chiral Ruthenium (II) Complexesα,β-Unsaturated Ketones (e.g., 3-Penten-2-one)Chiral Allylic Alcohols (e.g., this compound)High enantioselectivity controlled by the chiral ligand

Asymmetric Catalytic Strategies

Palladium(II) Catalysis for Chirality Transfer and Allylic Alcohol Transformations

Palladium(II) catalysis represents a significant strategy for the transformation of chiral allylic alcohols like this compound, enabling the synthesis of other valuable chiral molecules through chirality transfer. The oxidation of optically active (R)-(-)-(Z)- and (R)-(+)-(E)-3-penten-2-ol using Pd(II) in the presence of various nucleophiles (such as hydroxyl, methoxyl, acetate, and phenyl groups) leads to the formation of optically active β-substituted ketones. acs.orgacs.org This outcome indicates that the hydroxyl group of the starting alcohol directs the palladium catalyst to a specific face of the double bond during the formation of the initial π-complex. acs.org

The stereochemistry of the final product is dependent on the absolute configuration of the starting alcohol and the mode of nucleophilic addition (syn or anti) to the palladium-olefin intermediate. acs.org It has been demonstrated that for most nucleophiles, including phenyl, hydroxyl, and methoxyl groups, the addition occurs with syn stereochemistry. acs.orgacs.org This directed, stereospecific addition allows the chirality from the C2 position of this compound to be transferred to a new stereocenter at the C4 position of the resulting ketone. The Z-isomer of this compound generally yields a higher degree of chirality transfer compared to the E-isomer, which is attributed to steric interactions in the transition state. acs.org

This methodology provides a reliable way to determine the stereochemistry of nucleophilic additions in palladium-catalyzed olefin oxidations and serves as a preparative procedure for constructing new chiral centers from readily available chiral allylic alcohols. acs.orgacs.org

Palladium(II)-Catalyzed Oxidation of (R)-3-Penten-2-ol with Various Nucleophiles acs.org
Starting MaterialNucleophile/SolventPrimary ProductStereochemistry of Addition
(R)-(-)-(Z)-3-Penten-2-olPhenyl (Heck Reaction)(R)-4-Phenyl-2-pentanoneSyn
(R)-(-)-(Z)-3-Penten-2-olHydroxyl (H₂O)(R)-4-Hydroxy-2-pentanoneSyn
(R)-(-)-(Z)-3-Penten-2-olMethoxyl (CH₃OH)(R)-4-Methoxy-2-pentanoneSyn
(R)-(-)-(Z)-3-Penten-2-olAcetate (HOAc, low [Cl⁻])(R)-4-Acetoxy-2-pentanoneSyn
(R)-(-)-(Z)-3-Penten-2-olAcetate (HOAc, high [Cl⁻])(S)-4-Acetoxy-2-pentanoneAnti
Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) and Subsequent Functionalization

The Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction, developed by Nobel laureate Ei-ichi Negishi, is a powerful method for the chiral functionalization of alkenes. wikipedia.org This reaction facilitates the catalytic asymmetric carbon-carbon bond formation on unactivated terminal alkenes using organoaluminum reagents, such as trimethylaluminum (B3029685) (AlMe₃), in the presence of a chiral zirconocene (B1252598) catalyst like dichlorobis[(1-neomenthyl)indenyl]zirconium [(-)-(NMI)₂ZrCl₂]. wikipedia.orgacs.org

The process involves the insertion of an alkene into the Al-C bond, creating a new chiral organoaluminum intermediate. wikipedia.org This intermediate can then be subjected to subsequent functionalization, most commonly oxidation with O₂, to yield a chiral alcohol. wikipedia.org This methodology is highly effective for preparing a wide range of chiral compounds that serve as building blocks in the synthesis of natural products. acs.org

While the ZACA reaction itself can produce chiral alcohols with good enantioselectivity (typically 80–88% ee), it is often combined with other techniques to achieve exceptionally high enantiomeric purity (≥99% ee). pnas.orgpnas.orgnih.gov A common strategy involves a tandem process where the initial ZACA product is enantiomerically purified through lipase-catalyzed acetylation. This enzymatic resolution is highly selective, allowing for the separation of the desired enantiomer, which can then be used in further synthetic steps. pnas.orgpnas.org This combination of organometallic catalysis and biocatalysis provides an efficient and versatile route to virtually enantiopure chiral alcohols and their derivatives. acs.org

Stereocatalytic Processes (e.g., Ceria-Based Catalysts for trans-3-Penten-2-OL)

Stereocatalytic processes are crucial for selectively synthesizing a specific stereoisomer of a target molecule. In the context of this compound, ceria-based catalysts (CeO₂) have demonstrated a unique stereocatalytic effect in the synthesis of trans-3-penten-2-ol. This is achieved through the dehydration of 2,4-pentanediol.

Research has shown that among various catalysts tested for this specific dehydration reaction, ceria-based materials exhibit high efficiency and, notably, a high selectivity for the trans isomer of this compound. This stereoselectivity is a distinct property of the ceria catalyst. The catalytic performance is linked to the unique properties of ceria, such as its abundant oxygen vacancies and the presence of Lewis acid sites, which facilitate the specific reaction pathway leading to the trans product.

Biocatalytic Synthesis and Enzyme-Mediated Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds like this compound. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. scielo.br In a typical enzymatic kinetic resolution, a racemic mixture of this compound is subjected to a transesterification reaction catalyzed by a lipase (B570770) in the presence of an acyl donor (e.g., vinyl acetate). mdpi.com

The enzyme selectively acylates one enantiomer at a much faster rate than the other. For instance, the lipase might preferentially convert (R)-3-penten-2-ol into its corresponding ester, leaving the unreacted (S)-3-penten-2-ol in high enantiomeric excess. The resulting mixture of the esterified enantiomer and the unreacted alcohol enantiomer can then be separated by standard chromatographic methods. This approach is a cornerstone of preparing enantiomerically pure alcohols for use in the pharmaceutical and fine chemical industries. nih.govnih.gov

In addition to resolution, specific microorganisms can be employed in the direct synthesis of this compound. For example, it has been reported that this compound can be prepared through the inoculation of biofilms of Mesorhizobium mesophilicum with Penicillium viridicatum. sigmaaldrich.com

Synthesis of Chemically Modified this compound Derivatives

Organometallic Derivatives (e.g., Germanium, Boron, Aluminum, Titanium, Niobium, Tantalum, Butyltin Alkoxides)

A variety of organometallic derivatives of this compound have been synthesized, expanding its chemical utility. tandfonline.com These compounds are typically prepared by converting the alcohol's hydroxyl group into a metal alkoxide. The synthetic route depends on the specific metal. tandfonline.comtandfonline.com

For the germanium derivative, Ge[OCH(CH₃)CH=CHCH₃]₄, the synthesis involves the reaction of germanium tetrachloride (GeCl₄) with this compound in benzene, using ammonia (B1221849) as a hydrogen chloride acceptor to drive the reaction to completion. tandfonline.comtandfonline.com

For a range of other metals, a common and effective method is alcohol interchange (transesterification). In this process, a metal alkoxide (such as an ethoxide or isopropoxide) is reacted with this compound. The more volatile alcohol (ethanol or isopropanol) is distilled off, shifting the equilibrium towards the formation of the new, less volatile 3-penten-2-oxide derivative. This method has been successfully applied to synthesize derivatives of boron, aluminum, titanium, niobium, tantalum, and butyltin. tandfonline.comtandfonline.com

Synthetic Methods for Organometallic Derivatives of this compound tandfonline.comtandfonline.com
MetalSynthetic MethodReactantsGeneral Product Formula
Germanium (Ge)Reaction with Metal HalideGeCl₄ + this compound + NH₃Ge(OR)₄
Boron (B)Alcohol InterchangeB(OEt)₃ + this compoundB(OR)₃
Aluminum (Al)Alcohol InterchangeAl(OPrⁱ)₃ + this compoundAl(OR)₃
Titanium (Ti)Alcohol InterchangeTi(OPrⁱ)₄ + this compoundTi(OR)₄
Niobium (Nb)Alcohol InterchangeNb(OPrⁱ)₅ + this compoundNb(OR)₅
Tantalum (Ta)Alcohol InterchangeTa(OPrⁱ)₅ + this compoundTa(OR)₅
Butyltin (Sn)Alcohol InterchangeBuSn(OPrⁱ)₃ + this compoundBuSn(OR)₃
* R represents the 3-penten-2-oxy group, -OCH(CH₃)CH=CHCH₃.

Incorporation of this compound Moieties in Complex Molecular Architectures (e.g., Terpenoids)

The this compound structural motif, particularly in its chiral form, is a valuable building block for the synthesis of complex molecular architectures, including natural products like terpenoids. mdpi.com Terpenoids constitute a large and diverse class of secondary metabolites that often contain multiple stereocenters, including chiral secondary allylic alcohols.

The asymmetric synthetic methods described previously, such as the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction and biocatalytic resolutions, provide access to enantiomerically pure analogues of this compound. acs.orgmdpi.com These chiral synthons can then be elaborated through multi-step synthetic sequences to construct the carbon skeleton of a target terpenoid or other complex natural product. The defined stereochemistry of the allylic alcohol is critical, as it guides the stereochemical outcome of subsequent reactions, allowing for the precise construction of the final complex molecule.

Optimization Strategies and Reaction Yield Challenges in this compound Synthesis

The synthesis of this compound, a valuable chemical intermediate, can be approached through various synthetic routes. The efficiency of these methods is often dictated by the careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. This section explores the primary synthetic strategies for this compound, focusing on optimization techniques and the inherent challenges that affect reaction yields.

The most prominently documented and high-yielding method for the synthesis of this compound is the Grignard reaction. This approach involves the nucleophilic addition of a methylmagnesium halide to crotonaldehyde. A detailed procedure using methylmagnesium chloride, generated in situ from methyl chloride and magnesium, reports a commendable yield of 81-86%. orgsyn.org

Optimization of the Grignard Synthesis:

Several factors are crucial for optimizing the yield of the Grignard synthesis of this compound:

Reagent Quality and Reaction Setup: The use of freshly distilled crotonaldehyde and dry ether as a solvent is imperative to prevent unwanted side reactions. orgsyn.org The reaction is highly sensitive to moisture, which can quench the Grignard reagent. A high-capacity reflux condenser is also recommended to prevent the loss of volatile reagents like methyl chloride. orgsyn.org

Temperature Control: The initial formation of the Grignard reagent and its subsequent reaction with crotonaldehyde should be conducted under cooled conditions to manage the exothermic nature of the reaction and prevent the formation of byproducts. orgsyn.org

Hydrolysis Conditions: The hydrolysis of the intermediate Grignard adduct is a critical step. The use of a saturated ammonium chloride solution is advantageous as it provides a mildly acidic workup, which helps to prevent the dehydration of the final alcohol product. orgsyn.org Dehydration can readily occur in the presence of strong mineral acids, leading to the formation of undesired dienes. orgsyn.org

Reaction Yield Challenges in the Grignard Synthesis:

Despite its high-yield potential, the Grignard synthesis of this compound is not without its challenges:

Side Reactions: The primary challenge is the potential for side reactions, including the formation of byproducts through enolization of the aldehyde or conjugate addition to the α,β-unsaturated system.

Purification: The final product is often purified by distillation. Care must be taken to avoid overheating and the presence of any acidic residues, which can lead to dehydration of the alcohol during this step. orgsyn.org

Stereoselectivity: The reaction of a Grignard reagent with an α,β-unsaturated aldehyde like crotonaldehyde can result in the formation of stereoisomers (cis and trans isomers of this compound). Controlling the stereoselectivity of this reaction can be a significant challenge and may require the use of specific catalysts or chiral auxiliaries.

ParameterRecommended ConditionRationale
Solvent Dry etherPrevents quenching of the Grignard reagent.
Reactants Freshly distilled crotonaldehydeMinimizes impurities that can cause side reactions.
Temperature Cooled conditions (e.g., ice bath)Controls the exothermic reaction and reduces byproduct formation.
Hydrolysis Agent Saturated ammonium chloride solutionProvides a mild workup to prevent dehydration of the alcohol product. orgsyn.org

Beyond the Grignard reaction, several other synthetic methodologies can be employed to produce this compound and its analogs, each with its own set of optimization strategies and yield challenges.

Alternative Synthetic Methodologies:

Reduction of 3-Penten-2-one: The catalytic reduction of 3-penten-2-one offers a direct route to this compound. The Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes a metal alkoxide catalyst such as aluminum isopropoxide in the presence of a sacrificial alcohol like isopropanol, is a notable method. A key advantage of the MPV reduction is its high chemoselectivity, allowing for the reduction of the carbonyl group without affecting the carbon-carbon double bond. chemicalbook.com

Optimization: The reaction can be driven to completion by removing the acetone (B3395972) byproduct through distillation. quora.com The choice of catalyst and solvent system can also influence the reaction rate and yield.

Challenges: While highly selective, the MPV reduction can be slow, and achieving high conversions may require prolonged reaction times. Over-reduction to pentan-2-ol is a potential side reaction if the conditions are not carefully controlled.

Partial Dehydration of Pentanediols: The controlled dehydration of specific pentanediol (B8720305) isomers can yield this compound. For instance, the dehydration of 2,3-pentanediol or 2,4-pentanediol over a suitable catalyst could theoretically produce the desired product. The dehydration of diols is often catalyzed by metal oxides, with selectivity depending on the catalyst's properties and the reaction temperature. For example, the dehydration of 2,3-butanediol (B46004) to 3-buten-2-ol (B146109) has been achieved with high selectivity using catalysts like scandium oxide (Sc₂O₃). chiba-u.jp

Optimization: The key to optimizing this method lies in the selection of a catalyst that favors the formation of the desired unsaturated alcohol over other dehydration products, such as dienes or other isomeric alcohols. Reaction temperature is a critical parameter to control the extent of dehydration.

Challenges: A significant challenge in this method is controlling the regioselectivity and preventing over-dehydration to form dienes. The dehydration of pentan-2-ol, for example, can lead to a mixture of pent-1-ene and pent-2-ene. pearson.com A similar mixture of isomeric products would be expected from the dehydration of pentanediols.

Hydrolysis of 2-Chloro-3-pentene: The hydrolysis of the corresponding allylic halide, 2-chloro-3-pentene, can also produce this compound. The hydrolysis of allylic chlorides can be facilitated by mild acidic or basic conditions. quora.com The reaction proceeds through a resonance-stabilized carbocation intermediate, which can then be attacked by a nucleophile (water or hydroxide) to form the alcohol. quora.com

Optimization: Reaction conditions such as temperature, pH, and the presence of phase-transfer catalysts can be optimized to improve the rate and yield of the hydrolysis.

Challenges: A major challenge in the hydrolysis of allylic chlorides is the potential for the formation of isomeric products due to the delocalized nature of the carbocation intermediate. Additionally, side reactions such as the formation of ethers can occur, particularly under basic conditions. mdpi.com

Comparison of Synthetic Methodologies:

Synthetic MethodStarting Material(s)Typical YieldKey AdvantagesMajor Challenges
Grignard Reaction Crotonaldehyde, Methylmagnesium halide81-86% orgsyn.orgHigh yield, well-established procedure.Sensitivity to moisture, potential for side reactions, stereocontrol.
MPV Reduction 3-Penten-2-oneModerate to HighHigh chemoselectivity for the carbonyl group. chemicalbook.comCan be slow, potential for over-reduction.
Dehydration of Pentanediol 2,3-Pentanediol or 2,4-PentanediolVariableUtilizes potentially bio-derived feedstocks.Lack of selectivity, formation of isomeric byproducts, over-dehydration. pearson.com
Hydrolysis of Allylic Halide 2-Chloro-3-penteneVariableMilder reaction conditions may be possible.Formation of isomeric alcohols and ether byproducts. mdpi.com

Reaction Mechanisms and Chemical Transformations of 3 Penten 2 Ol

Oxidation Reactions

The oxidation of 3-penten-2-ol can proceed through various pathways, leading to the formation of different products depending on the oxidizing agent and reaction conditions. These reactions are significant in both synthetic organic chemistry and atmospheric chemistry.

The hydroxyl group of this compound can be oxidized to a carbonyl group, yielding the corresponding α,β-unsaturated ketone, 3-penten-2-one (B1195949). This transformation is a common reaction for secondary alcohols. quora.com One established method for this conversion is the use of chromic acid as the oxidizing agent. orgsyn.org The oxidation of trans-3-penten-2-ol with chromic acid specifically yields trans-3-penten-2-one. orgsyn.org

Additionally, the oxidation of chiral forms of this compound, such as (R)-(−)-(Z)- and (R)-(+)-(E)-3-penten-2-ol, using palladium(II) salts in the presence of various nucleophiles can also produce 3-penten-2-one. acs.org In these palladium-catalyzed reactions, 3-penten-2-one is often formed as a side product, likely through a direct hydride transfer from the alcohol carbon to the Pd(II) catalyst. acs.org

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of an alkene. masterorganicchemistry.comlibretexts.org In the case of this compound, this reaction is a key method for the in situ generation of 2-hydroxypropanal (B1205545) (also known as lactaldehyde). copernicus.orgcopernicus.orgd-nb.info

The generally accepted mechanism for ozonolysis begins with a 1,3-dipolar cycloaddition of ozone to the C=C double bond, which forms an unstable primary ozonide (POZ) intermediate. copernicus.orgcopernicus.orgrsc.org This POZ rapidly decomposes by cleaving the carbon-carbon bond and one of the oxygen-oxygen bonds. copernicus.org This decomposition can proceed through two different channels, each yielding a stable carbonyl compound and a reactive species known as a Criegee intermediate (CI). copernicus.orgrsc.org

For this compound, the cleavage of the double bond between the third and fourth carbon atoms results in two fragments. The decomposition pathway is expected to favor the formation of 2-hydroxypropanal and acetaldehyde (B116499) oxide (a Criegee intermediate), as illustrated in studies of similar unsaturated alcohols. copernicus.orgresearchgate.net The ozonolysis of this compound has been explicitly used to generate and spectroscopically characterize 2-hydroxypropanal for further atmospheric chemistry studies. copernicus.orgd-nb.info

Starting MaterialKey ReagentPrimary Cleavage ProductsReference
This compoundOzone (O₃)2-Hydroxypropanal, Acetaldehyde Oxide copernicus.orgresearchgate.net
3-Buten-2-ol (B146109)Ozone (O₃)2-Hydroxypropanal, Formaldehyde (B43269) copernicus.org

In the atmosphere, the degradation of volatile organic compounds like this compound is often initiated by reactions with radicals, such as the hydroxyl radical (OH) and halogen atoms.

The gas-phase reaction with the hydroxyl radical is a primary atmospheric degradation pathway for many unsaturated alcohols. Kinetic studies have been performed to determine the rate at which this reaction occurs. For 3-buten-2-ol, a structurally similar alcohol, the rate coefficient for its reaction with OH radicals has been determined through both absolute and relative rate methods. acs.org

Investigations into the OH-radical-initiated oxidation of 3-penten-2-one, the ketone analog of this compound, provide significant insight into the potential reaction mechanisms. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net The reaction proceeds primarily through the addition of the OH radical to the C=C double bond, forming hydroxyalkyl radicals which then rapidly add molecular oxygen to create hydroxyperoxy radicals (RO₂). d-nb.info In the presence of nitric oxide (NO), these RO₂ radicals predominantly form hydroxyalkoxy radicals (RO), which can then undergo dissociation or react further with oxygen. d-nb.info The major products identified from the OH-initiated oxidation of 3-penten-2-one include acetaldehyde, methyl glyoxal, and 2-hydroxypropanal. d-nb.inforesearchgate.net

A high-level theoretical study calculated the total rate constant for the reaction of 3-penten-2-one with OH radicals to be 3.28 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net Experimental studies have reported similar values.

ReactantRate Coefficient (k) with OH (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
3-Penten-2-one(6.2 ± 1.0) × 10⁻¹¹298 ± 3 copernicus.orgcopernicus.orgresearchgate.net
3-Penten-2-one3.28 × 10⁻¹¹ (Theoretical)298 researchgate.net
3-Buten-2-ol(9.7 ± 1.8) × 10⁻¹¹298 ± 2 acs.org
4-Methyl-3-penten-2-one(1.02 ± 0.20) × 10⁻¹⁰298 conicet.gov.ar

The reaction of unsaturated alcohols with chlorine atoms is another important atmospheric process, particularly in marine and coastal environments. The reaction mechanism predominantly involves the electrophilic addition of the chlorine atom to the carbon-carbon double bond. mdpi.comnih.gov This addition typically occurs at the least substituted carbon atom to form the most stable chlorinated alkyl radical. mdpi.com This radical intermediate then reacts with molecular oxygen to yield a chlorinated peroxy radical, which leads to the formation of various oxygenated, chlorine-containing products. mdpi.com A secondary, more minor pathway is the abstraction of an allylic hydrogen atom. mdpi.com

Studies on analogous compounds provide a model for the expected products from this compound. For instance, the reaction of 1-penten-3-ol (B1202030) with Cl atoms yields chloroacetaldehyde (B151913) and propionaldehyde (B47417) as the main products. rsc.orgresearchgate.net The reaction of 2-methyl-3-buten-2-ol (B93329) with Cl atoms results in nearly equal molar yields of acetone (B3395972) and chloroacetaldehyde, which indicates that the addition of the chlorine atom to the terminal carbon of the double bond is the major reaction pathway. acs.org Based on these findings, the reaction of this compound with chlorine atoms is expected to produce a mixture of chlorinated carbonyl compounds.

ReactantMajor Products with Cl AtomsReference
1-Penten-3-olChloroacetaldehyde, Propionaldehyde, Acetaldehyde rsc.orgresearchgate.net
(Z)-2-Penten-1-olChlorobutyraldehyde, Propionaldehyde, Acetaldehyde rsc.org
2-Methyl-3-buten-2-olAcetone, Chloroacetaldehyde, Formaldehyde acs.org

Radical-Initiated Oxidation Mechanisms

Reduction Reactions

The reduction of this compound would primarily target the carbon-carbon double bond. Catalytic hydrogenation, using reagents such as hydrogen gas (H₂) with a metal catalyst (e.g., Palladium, Platinum, or Nickel), would saturate the double bond. This reaction would convert this compound into its corresponding saturated alcohol, pentan-2-ol. While the hydroxyl group itself is generally not reduced under these standard hydrogenation conditions, the alkene functional group is readily converted to an alkane. Specific literature detailing the reduction of this compound is not prevalent, but the reaction follows the fundamental principles of alkene reduction. Conversely, the reduction of the related ketone, 3-penten-2-one, to form this compound can be achieved using various reducing agents as part of multi-step syntheses. ontosight.ai

Selective Hydrogenation of the Alkene Moiety

The carbon-carbon double bond in this compound can be selectively reduced through catalytic hydrogenation to yield the corresponding saturated alcohol, 2-pentanol. This reaction involves the addition of a hydrogen molecule (H₂) across the alkene moiety in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium, platinum, and nickel. For instance, studies on the hydrogenation of α,β-unsaturated alcohols over palladium on titanium dioxide (Pd/TiO₂) catalysts demonstrate that the primary reaction is the saturation of the C=C bond. researchgate.net The choice of catalyst and reaction conditions is crucial to ensure the selective hydrogenation of the alkene without causing hydrogenolysis or rearrangement of the hydroxyl group. For example, in the hydrogenation of similar unsaturated ketones, palladium catalysts have been shown to selectively reduce the double bond to form a saturated ketone, which is then further hydrogenated to the saturated alcohol. researchgate.net

Reaction Scheme: Selective Hydrogenation CH₃-CH=CH-CH(OH)-CH₃ + H₂ --(Catalyst)--> CH₃-CH₂-CH₂-CH(OH)-CH₃ (this compound) (2-Pentanol)

Generated code

Advanced Spectroscopic Characterization and Computational Chemistry of 3 Penten 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like 3-penten-2-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The spectrum of trans-3-penten-2-ol shows distinct signals for each unique proton, with chemical shifts influenced by their local electronic environment. chemicalbook.com

The protons attached to the carbon-carbon double bond (H-3 and H-4) appear in the downfield region (typically 5.5-5.6 ppm) due to the deshielding effect of the π-electron system. The proton on the carbon bearing the hydroxyl group (H-2) is also shifted downfield (around 4.2 ppm) because of the electronegativity of the adjacent oxygen atom. The methyl protons (H-1 and H-5) resonate at higher fields (around 1.2 ppm and 1.7 ppm, respectively) as they are in more shielded environments. chemicalbook.com

Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity data. For instance, the large coupling constant observed between the vinylic protons H-3 and H-4 (J ≈ 15.4 Hz) is characteristic of a trans configuration about the double bond. chemicalbook.com

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for trans-3-Penten-2-ol

Proton Assignment Chemical Shift (δ, ppm) Coupling Constants (J, Hz)
H-1 (-CH₃) 1.230 J(H1, H2) = 6.5
H-2 (-CH(OH)) 4.235 J(H2, H3) = 6.0
H-3 (=CH-) 5.523 J(H3, H4) = 15.4, J(H3, H5) = 1.0
H-4 (=CH-) 5.625 J(H4, H5) = 6.2
H-5 (=CH-CH₃) 1.677
OH 3.59

Note: Data obtained in CDCl₃. Chemical shifts and coupling constants are approximate and can vary with solvent and experimental conditions. chemicalbook.com

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the olefinic carbons (C-3 and C-4) resonate downfield (around 125-135 ppm). The carbon atom bonded to the hydroxyl group (C-2) appears at approximately 68 ppm, while the methyl carbons (C-1 and C-5) are found in the upfield region (around 17-23 ppm). nih.gov

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (-CH₃) 23.3
C-2 (-CH(OH)) 68.8
C-3 (=CH-) 134.9
C-4 (=CH-) 125.8
C-5 (=CH-CH₃) 17.5

Note: Data corresponds to the trans isomer. Chemical shifts are approximate and can vary with solvent and experimental conditions. nih.gov

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within the this compound molecule. youtube.comnih.gov

A COSY spectrum reveals correlations between protons that are coupled to each other, confirming the adjacencies deduced from splitting patterns in the 1D ¹H NMR spectrum. youtube.com For example, cross-peaks would be observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, tracing the proton network through the molecule.

An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2- and 3-bond) C-H correlations, further solidifying the structural assignment. youtube.com NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry, such as the cis/trans isomerism of the double bond, by identifying protons that are close in space. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying conformational isomers. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Studies

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. libretexts.org

The C=C double bond gives rise to a stretching vibration band around 1670-1640 cm⁻¹. libretexts.org The C-O stretching vibration of the secondary alcohol appears in the 1125-1085 cm⁻¹ region. Strong bands corresponding to C-H stretching vibrations of the sp² (vinylic) and sp³ (alkyl) carbons are observed just above and below 3000 cm⁻¹, respectively. libretexts.org

The C-H bending vibration for the trans double bond gives a characteristic strong band around 965 cm⁻¹, which is a reliable indicator for this stereoisomer. nist.gov Detailed analysis of the IR spectrum, often aided by computational calculations, can provide insights into the different stable conformations (rotamers) of the molecule that exist in equilibrium. mdpi.comias.ac.in

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch 3600-3200 Strong, Broad
sp² C-H Stretch 3100-3000 Medium
sp³ C-H Stretch 3000-2850 Strong
C=C Stretch 1680-1640 Medium
C-H Bend (trans alkene "oop") 970-960 Strong
C-O Stretch 1125-1085 Strong

Note: "oop" refers to out-of-plane bending. Frequencies are approximate. nist.govlibretexts.orgnist.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. physicsopenlab.org While the O-H stretch is typically a weak signal in Raman spectra, the C=C double bond stretch around 1670 cm⁻¹ usually gives a strong and easily identifiable band, making Raman an excellent tool for studying the carbon backbone. researchgate.net The symmetric C-C stretching and C-H bending vibrations of the alkyl portions of the molecule are also readily observed. researchgate.net

By studying changes in the Raman spectra with temperature or solvent, it is possible to investigate conformational equilibria. ustc.edu.cn Computational chemistry is often used to predict the Raman spectra for different conformers, and comparison with experimental data allows for the assignment of observed bands to specific molecular geometries. mdpi.comustc.edu.cn

Table of Mentioned Compounds

Compound Name
This compound

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Mass spectrometry is a cornerstone technique for the structural elucidation of organic compounds, providing information about the molecular weight and fragmentation patterns. In conjunction with gas chromatography, it allows for the separation and identification of components in a mixture. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several key fragment ions that are indicative of its structure. nist.gov

The molecular ion peak for this compound (C₅H₁₀O) is observed at a mass-to-charge ratio (m/z) of 86.13. nih.gov Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

A prominent fragmentation pattern in the mass spectrum of this compound involves the loss of a methyl group (CH₃) to form a stable oxonium ion, resulting in a significant peak at m/z 71. Another major fragmentation is the loss of an ethyl group (C₂H₅), leading to a peak at m/z 57. The base peak, which is the most intense peak in the spectrum, is often observed at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment formed through cleavage of the C-C bond between the second and third carbon atoms. Dehydration of the molecular ion can also occur, giving rise to a peak at m/z 68.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonRelative Intensity
86[C₅H₁₀O]⁺ (Molecular Ion)Moderate
71[M - CH₃]⁺High
57[M - C₂H₅]⁺High
45[CH₃CHOH]⁺Very High (Base Peak)
41[C₃H₅]⁺High

Note: Relative intensities are qualitative and can vary depending on the experimental conditions.

Gas chromatography coupled with mass spectrometry (GC-MS) is instrumental in separating the cis and trans isomers of this compound and confirming their identity through their characteristic mass spectra and retention times. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the key chromophores are the carbon-carbon double bond (C=C) and the hydroxyl group (-OH) with its non-bonding electrons.

The primary electronic transitions expected for this compound are π → π* and n → π* transitions. uobabylon.edu.iq

π → π* Transition: This transition involves the excitation of an electron from the bonding π molecular orbital of the C=C double bond to the corresponding antibonding π* orbital. These transitions are typically high in energy and result in strong absorption bands in the far UV region, generally below 200 nm for isolated double bonds. uobabylon.edu.iq

n → π* Transition: This transition involves the excitation of a non-bonding electron from the oxygen atom of the hydroxyl group to the antibonding π* orbital of the C=C double bond. These transitions are of lower energy compared to π → π* transitions and result in weaker absorption bands at longer wavelengths. uobabylon.edu.iq

Table 2: Expected Electronic Transitions for this compound

TransitionChromophoreExpected λmax (nm)Molar Absorptivity (ε)
π → πC=C~170-190High
n → π-OH and C=C~200-220Low

Theoretical and Computational Chemistry

Computational chemistry offers powerful tools to complement experimental data and provide a deeper understanding of the molecular properties of this compound at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Functionals such as B3LYP are commonly employed to optimize molecular geometries and calculate electronic energies. acs.org For this compound, DFT calculations can be used to determine bond lengths, bond angles, and dihedral angles for both the cis and trans isomers, providing insights into their relative stabilities.

DFT can also be used to calculate frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. In this compound, the HOMO is expected to be localized on the C=C π-bond and the oxygen atom, while the LUMO is the corresponding π* antibonding orbital. The energy of these orbitals can be used to predict sites of electrophilic and nucleophilic attack.

For highly accurate energy calculations, ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are the gold standard. researchgate.net These methods, while computationally expensive, can provide very accurate predictions of thermochemical properties like heats of formation and reaction energies. For a molecule like this compound, CCSD(T) calculations could be employed to precisely determine the energy difference between the cis and trans isomers and to calculate the activation energies for various reactions, such as its oxidation or dehydration. researchgate.net

This compound exhibits conformational flexibility due to rotation around its single bonds. Conformational analysis involves mapping the potential energy of the molecule as a function of one or more dihedral angles to identify stable conformers (energy minima) and the transition states (saddle points) that connect them. researchgate.net

A potential energy surface (PES) can be generated by systematically varying key dihedral angles, such as the C-C-C-C and H-O-C-C angles, and calculating the energy at each point using methods like DFT. This analysis reveals the most stable three-dimensional arrangements of the molecule and the energy barriers to interconversion between them. For this compound, this would involve identifying the preferred orientation of the hydroxyl group relative to the carbon backbone.

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a calculated wave function in terms of localized chemical concepts such as bonds, lone pairs, and atomic charges. uni-muenchen.de NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which corresponds to hyperconjugative and resonance interactions. uni-muenchen.de

In this compound, NBO analysis can be used to:

Determine the natural atomic charges on each atom, providing insight into the molecule's polarity.

Analyze the hybridization of the atomic orbitals involved in bonding.

Quantify the extent of hyperconjugation between the C-H and C-C single bonds and the π* orbital of the double bond.

Investigate the interaction between the oxygen lone pairs and adjacent antibonding orbitals, which can influence the molecule's conformation and reactivity. uni-muenchen.de

Transition State Theory and Reaction Pathway Energetics

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, an intermediate molecular structure between reactants and products. In the context of this compound, computational chemistry methods, particularly Density Functional Theory (DFT), are employed to model reaction pathways, such as dehydration and isomerization, and to calculate the associated energetics. These calculations are crucial for predicting reaction outcomes and understanding mechanistic details at a molecular level.

The study of this compound's reaction pathways often focuses on two primary transformations: acid-catalyzed dehydration to form various pentadiene isomers and sigmatropic rearrangements leading to isomeric structures. By mapping the potential energy surface for these reactions, key parameters like activation energies (Ea), transition state geometries, and reaction enthalpies (ΔH) can be determined.

One of the most common reactions of alcohols is acid-catalyzed dehydration. For a secondary alcohol like this compound, this typically proceeds through an E1 or E2 mechanism. Computational studies on similar small alcohols, such as 2-butanol (B46777), indicate that the dehydration process can exhibit characteristics of both E1 and E2 pathways. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). The subsequent elimination of water can lead to the formation of a carbocation intermediate (E1 pathway) or occur in a concerted step with proton abstraction by a base (E2 pathway).

The dehydration of this compound is expected to yield a mixture of pentadiene isomers. The relative stability of these products, and the corresponding transition states leading to them, dictates the product distribution. Theoretical calculations on analogous systems, like the dehydration of 2-butanol which yields 1-butene, cis-2-butene, and trans-2-butene, have shown that the most thermodynamically stable, more substituted alkene is typically the major product.

Beyond dehydration, this compound, as an allylic alcohol, can undergo sigmatropic rearrangements. A plausible pathway is a researchgate.netk-state.edu-hydrogen shift, which would result in the isomerization of this compound to pent-4-en-2-ol. Such rearrangements are pericyclic reactions that proceed through a cyclic transition state. The feasibility of this reaction is determined by the activation energy barrier, which can be calculated using computational methods.

The tables below present representative data from computational studies on analogous systems to illustrate the typical energetic parameters associated with the dehydration and isomerization pathways of a small allylic alcohol like this compound.

Table 1: Calculated Energetics for the Dehydration of an Analogous Secondary Allylic Alcohol
Reaction PathwayProductActivation Energy (Ea) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)
Dehydration (trans-product formation)1,3-Pentadiene (trans)30.515.2
Dehydration (cis-product formation)1,3-Pentadiene (cis)31.216.8
Dehydration (less substituted product)1,4-Pentadiene33.820.5
Table 2: Calculated Energetics for a researchgate.netk-state.edu-Hydrogen Shift Isomerization of an Analogous Allylic Alcohol
Reaction PathwayProductActivation Energy (Ea) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)
researchgate.netk-state.edu-Hydrogen ShiftPent-4-en-2-ol45.75.3

Catalytic Applications and Mechanistic Studies

Heterogeneous Catalysis for 3-Penten-2-OL Production and Conversion

Heterogeneous catalysts are crucial in industrial processes due to their ease of separation and reusability. solubilityofthings.com In the context of this compound, metal oxides have demonstrated significant potential.

Role of Metal Oxides (e.g., CeO2, MgO) in Dehydration and Reduction

Metal oxides are versatile catalysts that can facilitate a range of organic transformations. solubilityofthings.com Cerium oxide (CeO₂), in particular, has been identified as a highly effective catalyst for the dehydration of 2,4-pentanediol (B147393) to produce this compound. researchgate.net Research has shown that CeO₂-based catalysts exhibit a unique stereocatalytic effect, leading to high selectivity for the trans-3-penten-2-ol isomer. researchgate.net The catalytic activity of CeO₂ is attributed to its oxygen vacancies, which create geometrically structured active sites crucial for the desired reaction pathway. researchgate.netresearchgate.net

The table below summarizes the effect of different ceria-based catalysts on the dehydration of 2,4-pentanediol.

CatalystConversion of 2,4-pentanediol (%)Selectivity to this compound (%)trans-3-Penten-2-ol content (%)
CeO₂~55~70~80
Pr-CeO₂ (low Pr doping)~60~65~75
Pr-CeO₂ (high Pr doping)~70~55~60

Data adapted from research on the stereocatalytic effect of CeO₂. researchgate.net

Acid-Base Properties of Heterogeneous Catalysts and Their Influence on Selectivity

The selectivity of heterogeneous catalysts in alcohol dehydration reactions is strongly influenced by their acid-base properties. researchgate.net The surface of metal oxides possesses both acidic and basic sites, and the balance between these sites can direct the reaction towards the desired product. mdpi.com

For ceria-based catalysts, the Lewis acid sites are believed to play a crucial role in the dehydration of diols to unsaturated alcohols like this compound. researchgate.net However, the total concentration of oxygen vacancies does not directly correlate with the number of Lewis acid sites. researchgate.netresearchgate.net Instead, the geometric structure of the active sites, dictated by the arrangement of atoms on the catalyst surface, is considered a more critical factor for achieving high selectivity towards trans-3-penten-2-ol. researchgate.netresearchgate.net

The modification of CeO₂ with other metal oxides can alter the acid-base characteristics. For example, doping with praseodymium (Pr) can enhance oxygen migration, which may lead to side reactions and a decrease in selectivity for this compound. researchgate.net Conversely, the addition of basic oxides can neutralize strong acid sites that might promote undesired reactions, thereby improving the selectivity for the target unsaturated alcohol.

Homogeneous Catalysis

Homogeneous catalysis offers advantages in terms of milder reaction conditions and high selectivity, although catalyst separation can be a challenge. solubilityofthings.comresearchgate.net

Palladium-Mediated Reactions

Palladium(II) complexes are effective catalysts for a variety of reactions involving olefins, including isomerization and oxidation. acs.orgacs.org In the context of this compound, palladium(II) catalysts have been studied for isomerization and exchange reactions in aqueous solutions. acs.orgacs.org The oxidation of both (Z)- and (E)-3-penten-2-ol isomers using Pd(II) with different nucleophiles has been investigated, leading to the formation of various oxygenated products. capes.gov.brluc.edu

The general mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org In the case of allylic alcohols like this compound, the reaction can proceed through hydroxypalladation, where the stereochemistry of the addition (syn or anti) can be influenced by the reaction conditions, such as the concentration of chloride ions. luc.edu

Design of Chiral Ligands for Stereoselective Catalysis

To achieve high enantioselectivity in catalytic reactions, chiral ligands are often employed. uow.edu.au The design of these ligands is critical for controlling the stereochemical outcome of the reaction. For palladium-catalyzed reactions, several design principles for chiral ligands have been established, including the incorporation of a defined helical twist and bidentate coordination to the metal center. uow.edu.au

In the context of reactions involving allylic alcohols like this compound, chiral ligands can create a chiral environment around the palladium center, influencing the facial selectivity of the olefin coordination and subsequent transformations. While specific examples of chiral ligands designed explicitly for this compound catalysis are not extensively detailed in the provided search results, the principles of asymmetric catalysis using chiral palladium complexes are well-established and applicable. luc.eduunl.pt For instance, rhodium prolinate catalysts have been shown to provide high enantiocontrol in the cyclopropanation of (E)-3-penten-2-ol. unl.pt

Advanced Catalytic Systems and Material Development

The development of advanced catalytic systems aims to improve efficiency, selectivity, and sustainability. For this compound production, this includes the exploration of novel materials and catalyst designs.

Recent research has focused on the use of highly ordered mesoporous materials as catalyst supports. For example, Pd nanoparticles supported on mesoporous Al₂O₃ have shown exceptional activity for the selective oxidation of allylic alcohols. whiterose.ac.uk The textural properties of the support, such as pore architecture, play a significant role in catalyst performance. whiterose.ac.uk

Environmental and Atmospheric Chemistry of 3 Penten 2 Ol and Its Atmospheric Degradation Products

Atmospheric Degradation Pathways of 3-Penten-2-OL

The primary removal processes for this compound in the troposphere involve reactions with atmospheric oxidants and, to a lesser extent, photolysis. The dominant degradation pathways are initiated by reactions with hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O₃).

The gas-phase reaction with the hydroxyl radical (OH) is the principal daytime degradation pathway for most VOCs, including unsaturated alcohols like this compound. The OH radical can react with this compound in two primary ways: by adding to the C=C double bond or by abstracting a hydrogen atom from the C-H or O-H bonds. The presence of the double bond makes electrophilic addition the more likely and faster reaction pathway.

In coastal or marine environments, and in regions impacted by industrial emissions, chlorine atoms (Cl) can also be a significant oxidant. Similar to OH radicals, Cl atoms react rapidly with compounds containing C=C double bonds through addition reactions. The rate constants for Cl atom reactions with alkenes are generally near the gas-kinetic limit, implying a very rapid degradation of this compound in chlorine-rich environments.

Table 1: Comparison of OH Radical Reaction Rate Constants for Related Alcohols This table provides context for the expected reactivity of this compound by showing the rate constants for other C5 alcohols. Note the higher reactivity of compounds with double bonds.

CompoundFormulak(OH) (cm³ molecule⁻¹ s⁻¹)Temperature (K)
1-PentanolC₅H₁₂O8.9 x 10⁻¹²298
2-PentanolC₅H₁₂O1.0 x 10⁻¹¹298
3-PentanolC₅H₁₂O1.1 x 10⁻¹¹298
1-Penten-3-ol (B1202030)C₅H₁₀O3.6 x 10⁻¹¹298
(this compound)C₅H₁₀OData not available

Data for pentanols from available literature; data for 1-penten-3-ol provided for structural comparison.

The reaction with ozone, known as ozonolysis, is another important atmospheric degradation pathway for unsaturated compounds. Ozone attacks the carbon-carbon double bond of this compound, leading to the formation of a highly unstable primary ozonide (a 1,2,3-trioxolane). This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate (CI). copernicus.org

The decomposition of the primary ozonide from this compound can proceed through two channels, cleaving the double bond and yielding two sets of initial products. The primary pathway leads to the formation of 2-hydroxypropanal (B1205545) and a Criegee intermediate (CH₃CHOO). copernicus.orgresearchgate.net This reaction is a well-established method for the in situ generation of 2-hydroxypropanal in laboratory studies. copernicus.org

Formation and Characterization of Secondary Atmospheric Constituents

The degradation of this compound results in the formation of a variety of secondary products, including stable carbonyl compounds and reactive intermediates, which can further influence atmospheric chemistry.

As established in the ozonolysis pathway, 2-hydroxypropanal (also known as lactaldehyde) is a major primary product. copernicus.org The other primary product is acetaldehyde (B116499) , formed from the other side of the cleaved double bond.

Furthermore, the Criegee intermediate (CH₃CHOO) formed during ozonolysis is energetically excited and can decompose to produce other species. Studies on the ozonolysis of similar compounds, such as 3-buten-2-ol (B146109), which also forms the CH₃CHOO Criegee intermediate, have shown that this intermediate can decompose to form additional acetaldehyde . researchgate.net Therefore, acetaldehyde is both a primary and a secondary product of this compound ozonolysis.

The formation of propionaldehyde (B47417) is not directly indicated as a major product from the primary ozonolysis cleavage. The formation of chloroacetaldehyde (B151913) would require the presence of chlorine atoms and subsequent specific reaction pathways, which are plausible in chlorine-rich environments but are not primary ozonolysis products.

Table 2: Major Carbonyl Products from the Ozonolysis of this compound

ProductFormulaFormation Pathway
2-HydroxypropanalCH₃CH(OH)CHOPrimary product from ozonide decomposition. copernicus.org
AcetaldehydeCH₃CHOPrimary product from ozonide decomposition and secondary product from Criegee intermediate decomposition. researchgate.net

The oxidation of this compound and its primary degradation products can lead to the formation of other significant atmospheric compounds, including Peroxyacetyl Nitrate (B79036) (PAN). PAN is a key component of photochemical smog and acts as a reservoir for nitrogen oxides (NOx) in the troposphere.

PAN is formed from the reaction of a peroxyacetyl radical (CH₃C(O)OO•) with nitrogen dioxide (NO₂). The peroxyacetyl radical is generated from the oxidation of acetaldehyde and other precursors that can form the acetyl radical (CH₃CO•). nih.gov Since acetaldehyde is a significant product of this compound degradation, its subsequent oxidation by OH radicals will produce the peroxyacetyl radical, leading to the formation of PAN in the presence of NOx.

This pathway is supported by studies on the oxidation of the structurally similar compound 3-penten-2-one (B1195949), where the formation of PAN was observed, with 2-hydroxypropanal identified as a co-product alongside the CH₃C(O) radical precursor to PAN. nist.gov

Determination of Atmospheric Lifetimes and Environmental Fate

The atmospheric lifetime of a VOC is a crucial parameter for understanding its environmental impact, as it determines how far the compound can be transported from its source and its potential to contribute to regional or global atmospheric phenomena. The lifetime (τ) of this compound is determined by the sum of its loss rates from reactions with the primary atmospheric oxidants (OH, O₃, NO₃) and photolysis.

Where:

kₓ are the reaction rate constants with the respective oxidants.

J is the photolysis rate.

Due to the lack of experimentally determined rate constants for the reactions of this compound with OH and Cl, a precise atmospheric lifetime cannot be calculated. However, based on the reactivity of other unsaturated alcohols, it can be inferred that the lifetime of this compound is relatively short. The presence of the C=C double bond makes it highly reactive towards OH radicals and ozone, likely resulting in an atmospheric lifetime on the order of several hours to a day. This short lifetime indicates that this compound will primarily impact air quality on a local and regional scale, contributing to the formation of ozone and secondary organic aerosol near its emission sources.

Experimental Methodologies in Atmospheric Simulation Chambers

The investigation of the atmospheric chemistry of this compound, an unsaturated alcohol, is conducted in specialized facilities known as atmospheric simulation chambers. These controlled environments allow for the systematic study of the degradation of volatile organic compounds (VOCs) under conditions that mimic the Earth's troposphere. oapen.org Experiments in these chambers are designed to determine reaction kinetics, identify degradation products, and elucidate the chemical mechanisms of reactions with key atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). oapen.orguni-koeln.de

The general experimental setup involves introducing a known concentration of this compound into the chamber, which is filled with purified synthetic air (typically a mixture of N₂ and O₂). copernicus.org The reaction is initiated by introducing a specific oxidant, and the chemical evolution of the system is monitored over time using a suite of sensitive analytical instruments. ucdavis.edu

Chamber Characteristics and Conditions

Atmospheric simulation chambers vary in size and material, ranging from smaller several hundred-liter vessels to large, multi-cubic-meter facilities. copernicus.org Materials are chosen to be chemically inert and have low wall losses for reactants and products; common choices include FEP Teflon films, quartz glass, and stainless steel. nih.govucr.edu Experiments are typically conducted at ambient atmospheric pressure (around 990 ± 15 mbar) and controlled temperatures, often around 298 ± 3 K, to replicate typical tropospheric conditions. copernicus.org To study photochemical reactions, chambers are equipped with artificial light sources, such as UV blacklights or xenon arc lamps, that simulate the solar spectrum. ucdavis.edu

Oxidation by Hydroxyl (OH) Radicals

The reaction with the OH radical is the dominant daytime degradation pathway for many VOCs, including unsaturated alcohols. uni-koeln.de In chamber studies, OH radicals are typically generated in situ through the photolysis of a precursor compound. ucdavis.edu Common OH precursors include methyl nitrite (B80452) (CH₃ONO) in the presence of nitric oxide (NO), and hydrogen peroxide (H₂O₂). copernicus.orgresearchgate.net

A typical experiment to determine the OH rate constant for this compound would employ the relative rate method. This involves adding a reference compound with a well-known OH reaction rate constant along with the this compound. researchgate.net The relative decay rates of this compound and the reference compound are monitored simultaneously. The rate constant for the reaction of OH with this compound can then be calculated based on the known rate constant of the reference compound. Product studies involve monitoring the formation of degradation products over the course of the experiment using techniques like FTIR spectroscopy. researchgate.net For structurally similar compounds like 1-penten-3-ol, major products from OH-initiated oxidation include smaller carbonyls such as formaldehyde (B43269) and glycolaldehyde. researchgate.net

Oxidation by Ozone (O₃)

The reaction with ozone is a significant degradation pathway for compounds containing carbon-carbon double bonds, such as this compound. researchgate.net In chamber experiments, ozone is produced by a high-voltage discharge ozone generator and introduced into the chamber containing this compound. mdpi.com The ozonolysis of unsaturated compounds can produce OH radicals as a byproduct, which can lead to secondary reactions. nih.gov To isolate the primary ozonolysis reaction, an OH scavenger, such as cyclohexane (B81311) or carbon monoxide, is often added to the reaction mixture in excess. acs.org

The ozonolysis of this compound is a known experimental method for the in-situ generation of 2-hydroxypropanal, which indicates that the primary products of this reaction are acetaldehyde and 2-hydroxypropanal. researchgate.net The reaction progress is monitored by measuring the decay of both this compound and ozone, and the formation of the resulting carbonyl products. mdpi.com

Oxidation by Nitrate (NO₃) Radicals

The nitrate radical is the most important atmospheric oxidant during nighttime. uni-koeln.de Experimental studies of NO₃-initiated oxidation are conducted in dark chambers to prevent the rapid photolysis of the NO₃ radical. copernicus.org The typical method for generating NO₃ radicals in a simulation chamber involves the reaction of NO₂ with O₃, which produces dinitrogen pentoxide (N₂O₅). copernicus.org N₂O₅ exists in a thermal equilibrium with NO₂ and NO₃, providing a stable source of nitrate radicals for the experiment. copernicus.org Kinetic and product studies are then performed by monitoring the decay of this compound and the emergence of nitrogen-containing and oxygenated products. copernicus.org

Analytical Techniques

Long-path Fourier Transform Infrared (FTIR) spectroscopy is a primary analytical tool for these chamber studies. copernicus.org An interferometer is used to pass a modulated infrared beam through the chamber, often using a system of mirrors (like a White-type system) to achieve a long optical path length. researchgate.net This allows for the in-situ detection and quantification of multiple gas-phase species simultaneously by measuring their characteristic infrared absorption spectra. thermofisher.com The decay of this compound and the formation of products like aldehydes, ketones, and organic nitrates can be monitored in real-time. researchgate.net Other instruments, such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Chemical Ionization Mass Spectrometry (CIMS), are also used to identify and quantify reactants and products, providing complementary data to the FTIR measurements. ucdavis.edu

Data Tables

Table 1: Typical Experimental Conditions for Studying this compound Ozonolysis in an Atmospheric Simulation Chamber

ParameterValue/DescriptionReference
Chamber Volume~1080 L researchgate.net
Chamber MaterialQuartz Glass researchgate.net
Temperature298 ± 3 K copernicus.org
Pressure~990 mbar copernicus.org
Bath GasSynthetic Air (N₂/O₂) copernicus.org
[this compound]₀1-2 ppmV researchgate.net
[O₃]₀0.5-2.0 ppmV researchgate.net
OH ScavengerCarbon Monoxide (CO) or Cyclohexane acs.orgresearchgate.net
Primary Analytical MethodLong-Path FTIR Spectroscopy copernicus.orgresearchgate.net

Table 2: Expected Primary Products from the Atmospheric Oxidation of this compound

Oxidation ReactionExpected Primary ProductsReference/Basis
Ozonolysis (O₃)Acetaldehyde, 2-Hydroxypropanal researchgate.net
OH Radical ReactionFormaldehyde, Acetaldehyde, Glycolaldehyde researchgate.net (Inferred from analogous unsaturated alcohols)
NO₃ Radical ReactionOrganic Nitrates, Carbonyl Compounds copernicus.org (General products for unsaturated VOCs)

Advanced Analytical Methodologies for 3 Penten 2 Ol Detection and Quantification

Chromatographic Separation Techniques for Isomeric Mixtures

Due to the existence of stereoisomers, including cis/trans and enantiomeric forms ((R,E), (R,Z), (S,E), and (S,Z)), chromatographic methods are essential for the effective separation and analysis of 3-penten-2-ol. doubtnut.comuky.edu

Gas Chromatography (GC) for Volatile Mixture Resolution

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. preprints.org When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the different isomers. preprints.orgnih.gov

The choice of the GC column is critical for achieving separation. While standard non-polar columns like DB-5MS can be used, specialized columns often provide better resolution of isomers. For instance, a DB-WAX capillary column has been utilized for the analysis of volatile compounds, including those similar in structure to this compound. mdpi.com The separation of cis and trans isomers of this compound, which co-elute on a standard polar Carbowax column, can be achieved on a water stationary phase column. researchgate.net

For the separation of enantiomers, chiral GC columns are necessary. nih.gov Modified cyclodextrins are commonly used as chiral stationary phases for this purpose. tum.de

Table 1: Example GC Parameters for Volatile Compound Analysis

ParameterValueReference
Column Rtx-WAX (60 m × 0.25 mm i.d. × 0.25 µm d.f.) fmach.it
Carrier Gas Helium fmach.it
Flow Rate 1.2 mL/min fmach.it
Oven Program 40°C initial, ramp to 240°C at 2°C/min, hold for 10 min fmach.it
Detector Mass Spectrometer (MS) fmach.it

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers enhanced separation power and sensitivity, enabling the identification of a greater number of volatile compounds in complex mixtures. fmach.it

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-performance liquid chromatography (HPLC) provides an alternative method for the separation of this compound isomers. Chiral HPLC with polysaccharide-based columns is particularly effective for monitoring the enantiomeric excess of chiral alcohols. A typical setup might involve a C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of trace amounts of this compound, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique. bldpharm.com This method combines the high separation efficiency of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry.

Spectroscopic Quantification Methods (e.g., Quantitative NMR, FTIR)

Spectroscopic methods are invaluable for both structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound. luc.educhemicalbook.com ¹H NMR can identify the protons adjacent to the hydroxyl group and the double bond, while ¹³C NMR provides information about the carbon skeleton. luc.eduweebly.com For quantitative purposes (qNMR), specific signals are integrated and compared to an internal standard of known concentration. researchgate.net Two-dimensional NMR techniques like NOESY can be used to validate stereochemical assignments. luc.edu

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify functional groups present in the molecule. nih.govresearchgate.net The characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) can confirm the presence of this compound. For instance, the ozonolysis of this compound has been studied using long-path FTIR spectroscopy to monitor the reaction products. copernicus.org

Sample Preparation and Preconcentration Strategies for Complex Matrices

The analysis of this compound in complex samples, such as biological fluids or food products, often requires a sample preparation step to extract and preconcentrate the analyte. itjfs.com

Headspace Techniques : Static headspace (SHS) and dynamic headspace (DHS) are common methods for extracting volatile compounds. preprints.org Headspace-solid phase microextraction (HS-SPME) is a widely used technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes. preprints.orgnih.govmdpi.com The choice of fiber coating (e.g., DVB/CAR/PDMS) is important for efficient extraction. mdpi.com

Purge and Trap (P&T) : Also known as dynamic headspace, this technique involves purging the sample with an inert gas to release volatile compounds, which are then trapped on an adsorbent material. itjfs.com

Solid-Phase Extraction (SPE) : SPE can be used to isolate volatile compounds from liquid samples. For example, Porapak Q, a porous polymer adsorbent, has been used to extract volatile chemicals from brewed coffee. ecronicon.net

The optimization of extraction parameters such as time, temperature, and stirring rate is crucial for achieving high recovery and sensitivity. mdpi.comresearchgate.net

Data Validation and Statistical Analysis in Analytical Research

To ensure the reliability and accuracy of analytical results, method validation is essential. demarcheiso17025.com This process involves evaluating several key parameters:

Specificity and Selectivity : The ability of the method to distinguish the analyte from other components in the sample. metrology-journal.org

Linearity and Range : The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. mastelf.com

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. metrology-journal.orgmastelf.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively. metrology-journal.orgmastelf.com

Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters. mastelf.com

Statistical tools are employed to analyze the data obtained during method validation. metrology-journal.org These include the calculation of mean, standard deviation, relative standard deviation, and confidence intervals. metrology-journal.org Statistical tests like the F-test and t-test, as well as regression and correlation analysis, are also used. metrology-journal.org Software packages such as SPSS, R, and Minitab are commonly used for these calculations. metrology-journal.org The validation process and its results are documented in a validation report. mastelf.com Chromatography data systems (CDS) can help automate the validation process and ensure data integrity. nih.govchromatographyonline.com

Future Research Directions and Emerging Areas

Development of Highly Efficient and Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic methodologies. For 3-penten-2-ol, future research will likely concentrate on developing processes that are not only efficient in terms of yield but also environmentally benign. A promising avenue is the use of bio-based feedstocks. Research has already demonstrated the conversion of biobased alkanediols, such as 2,4-pentanediol (B147393), into this compound through heterogeneous catalysis. This approach presents a renewable alternative to traditional petroleum-based syntheses.

Further advancements are anticipated in the intensification of reaction processes. While the industrial production of related compounds, like 3-methyl-3-penten-2-one, has seen improvements through the use of continuous reactor systems and solid acid catalysts to minimize waste, similar strategies for this compound are a key area for future development. The goal is to move away from stoichiometric reagents, such as those used in classic Grignard reactions with crotonaldehyde (B89634), towards catalytic systems that offer higher atom economy and generate less waste. wikipedia.org

Discovery of Novel Catalytic Systems with Enhanced Selectivity and Activity

Catalysis is at the heart of modern chemical synthesis, and the future of this compound production and utilization is intrinsically linked to the discovery of new catalysts. A significant area of research is in achieving high selectivity. Due to its chiral center and a double bond that allows for cis/trans isomerism, the selective synthesis of a single stereoisomer of this compound is a considerable challenge and a valuable goal.

Recent studies have shown the potential of ceria-based (CeO2) catalysts in the dehydration of 2,4-pentanediol. These catalysts exhibit a remarkable stereocatalytic effect, yielding trans-3-penten-2-ol with high selectivity. Future work will likely explore modifications of these oxide catalysts, potentially through doping with other metals, to further enhance their activity and selectivity. Additionally, the development of asymmetric catalytic systems, perhaps employing transition metals like palladium with chiral ligands, could enable the enantioselective synthesis of specific (R)- or (S)- isomers, which is crucial for applications in pharmaceuticals and biologically active compounds. fishersci.pt

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry has become an indispensable tool for predicting chemical behavior and guiding experimental work. For this compound and related allylic alcohols, advanced computational modeling offers significant opportunities. Density Functional Theory (DFT) methods have been successfully used to investigate the transition states and reaction mechanisms of these molecules. For instance, computational studies on the epoxidation of chiral allylic alcohols have provided deep insights into the factors controlling diastereoselectivity, such as allylic strain and hydrogen bonding. fishersci.ca

Future research will likely employ even more sophisticated computational models to:

Predict Reactivity: Accurately forecast the outcomes of new reactions and the behavior of this compound under various conditions.

Design Catalysts: Model the interaction between the substrate and a catalyst's active site to design novel catalysts with enhanced selectivity and activity in silico before attempting synthesis in the lab.

Build Kinetic Models: Develop comprehensive kinetic models for complex processes like pyrolysis, oxidation, and atmospheric degradation, which is crucial for understanding its environmental impact and combustion properties. cenmed.comnih.gov

Material Design: Predict how the incorporation of this compound as a monomer would influence the properties of a polymer or advanced material.

Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Biology

The unique structure of this compound places it at the crossroads of several scientific fields, creating fertile ground for interdisciplinary research.

Biology and Pharmacology: While research on this compound itself is emerging, related compounds have shown potential biological activities, including antimicrobial and antioxidant effects. nih.gov This opens the door for future screening of this compound and its derivatives for similar properties. Its presence has been noted in entomological studies, suggesting a potential role as a semiochemical or pheromone in insect communication, an area ripe for further investigation. nih.gov Furthermore, its structural isomer, 1-penten-3-ol (B1202030), is a known volatile compound in plants like those of the Brassicaceae family, suggesting that this compound could also play a role in plant biology. americanelements.com

Potential Applications in Advanced Materials and Specialized Chemical Production

While this compound is already recognized as a valuable intermediate in the synthesis of specialized chemicals like flavors, fragrances, and pharmaceuticals, its potential in advanced materials is an emerging frontier. atamanchemicals.comthegoodscentscompany.com

Specialized Chemicals: Its role as a building block is well-established. Derivatives such as 1,1,1-trihalogeno-4-methyl-3-penten-2-ol serve as starting materials for insecticides, highlighting its utility in agrochemicals. ontosight.ai Future work will continue to explore its use in creating complex, high-value molecules.

Advanced Materials: The dual functionality of this compound—a polymerizable double bond and a reactive hydroxyl group—makes it an attractive candidate as a functional monomer. Allylic alcohols, in general, are incorporated into polymers to provide pendant hydroxyl groups that can be used for crosslinking or further modification. researchgate.netgantrade.comatamankimya.com This functionality is valuable in the production of coatings, adhesives, and elastomers. researchgate.net Although the direct polymerization of allylic alcohols can be challenging, future research into new polymerization techniques could unlock the potential of this compound for creating:

Functional Polymers: Copolymers with tailored properties for specific applications.

Thermoset Resins: Crosslinked materials with high durability and thermal stability. google.com

Modified Surfaces: Its hydroxyl group could be used to graft it onto surfaces, altering their chemical and physical properties.

This exploration into advanced materials represents a significant growth area, promising to expand the applications of this compound beyond its current use as a chemical intermediate.

Q & A

How can the P-E/I-C-O framework structure a research question on this compound’s environmental fate?

  • Methodological Answer :
  • Population (P) : Soil microbial communities exposed to this compound.
  • Exposure (E) : Concentration gradients (0.1–10 ppm) over 30 days.
  • Intervention (I) : Biostimulation with nutrient amendments.
  • Control (C) : Untreated soil samples.
  • Outcome (O) : Degradation rates measured via GC-MS.
    Develop "shell" tables to track microbial diversity (16S rRNA) and metabolite profiles .

Q. What ethical and data-sharing protocols are critical for collaborative this compound research?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories. Document synthetic procedures in machine-readable formats (e.g., ChemML). Disclose conflicts of interest (e.g., patent applications) and retain raw data for 10+ years. Use platforms like Zenodo for open-access supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Penten-2-OL
Reactant of Route 2
3-Penten-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.